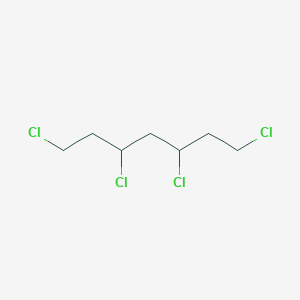
1,3,5,7-Tetrachloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetrachloroheptane is an organic compound characterized by the presence of four chlorine atoms attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrachloroheptane can be synthesized through several methods. One common approach involves the chlorination of heptane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where heptane is continuously fed into the reactor along with chlorine gas. The reaction is monitored to maintain optimal conditions, and the product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted heptanes.
Reduction: Formation of partially chlorinated heptanes.
Oxidation: Formation of chlorinated alcohols or ketones.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetrachloroheptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound for studying the toxicity of chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetrachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
1,3,5,7-Tetrachloroheptane can be compared with other chlorinated hydrocarbons, such as 1,3,5,7-Tetrachloronaphthalene and 1,1,1,7-Tetrachloroheptane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example:
1,3,5,7-Tetrachloronaphthalene: A chlorinated aromatic compound with different reactivity due to the presence of an aromatic ring.
1,1,1,7-Tetrachloroheptane: A structurally similar compound with different substitution patterns, leading to variations in its chemical behavior.
Propiedades
Número CAS |
138107-24-1 |
|---|---|
Fórmula molecular |
C7H12Cl4 |
Peso molecular |
238.0 g/mol |
Nombre IUPAC |
1,3,5,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-3-1-6(10)5-7(11)2-4-9/h6-7H,1-5H2 |
Clave InChI |
RFNCFTSNTPVPLZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(CC(CCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


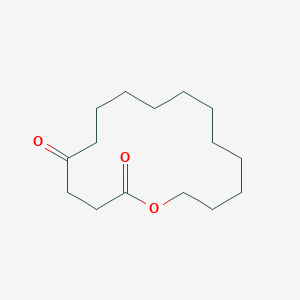
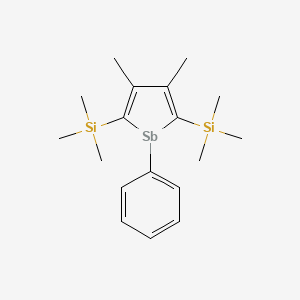
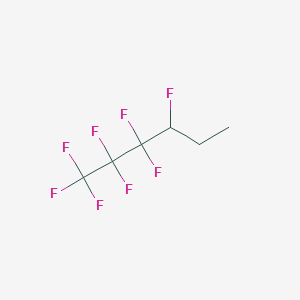

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
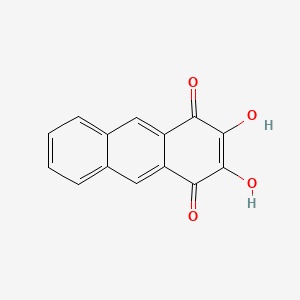
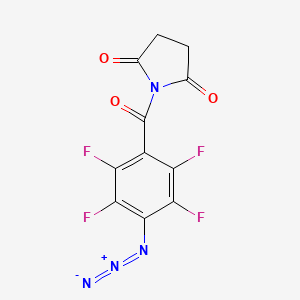
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
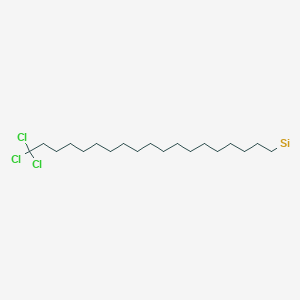
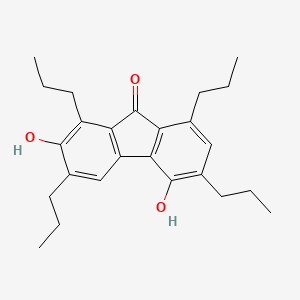

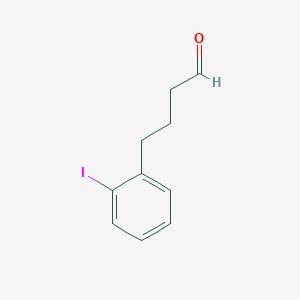

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
